N-[(furan-2-yl)methyl]-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide
Description
This compound features a 1H-imidazole core substituted at position 4 with a 4-methylbenzenesulfonyl group and at position 5 with a sulfanylacetamide chain. The acetamide moiety is further modified with a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-16-9-11-19(12-10-16)32(28,29)23-22(25-21(26-23)17-6-3-2-4-7-17)31-15-20(27)24-14-18-8-5-13-30-18/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFPVIZDMSPVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide (CAS Number: 950352-50-8) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 467.6 g/mol. The compound features a furan ring, an imidazole moiety, and a sulfonamide group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄S₂ |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 950352-50-8 |
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For example, thiosemicarbazones derived from similar structures demonstrated potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or modulation of specific signaling pathways. The presence of the sulfonamide group suggests potential interactions with carbonic anhydrases or other sulfonamide-sensitive enzymes . Additionally, compounds with similar structural features have been shown to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .
Case Studies
- In Vitro Antitumor Activity : A study evaluating the cytotoxicity of imidazole derivatives found that compounds with structural similarities to this compound exhibited enhanced antitumor activity compared to conventional chemotherapeutics like etoposide. These findings suggest that such compounds could serve as promising candidates for cancer therapy .
- Antimicrobial Activity : Research has highlighted the antimicrobial properties of related thiazole and imidazole derivatives, which may provide insights into the potential utility of this compound against bacterial infections.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound induces apoptosis in cancer cells, suggesting its utility in cancer therapy.
Table 1: Cytotoxic Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| N-[(furan-2-yl)methyl]-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide | 0.18 |
| Staurosporine | 5.07 |
| 5-Fluorouracil | 5.18 |
The compound's mechanism of action involves the induction of apoptosis through upregulation of pro-apoptotic genes such as p53 and downregulation of anti-apoptotic genes like Bcl-2. Additionally, flow cytometric analysis has shown that it causes cell cycle arrest at the G2/M phase, indicating its potential to inhibit cancer cell proliferation .
Antimicrobial Applications
The compound has also been included in screening libraries for antibacterial compounds, suggesting its potential effectiveness against bacterial infections. Its unique structure may contribute to novel mechanisms of action against pathogens, making it a candidate for further exploration in antimicrobial research .
Case Studies and Research Findings
- Antileishmanial Activity : In a study focused on the amidoxime moiety for developing new antileishmanial agents, derivatives similar to this compound were synthesized and tested for efficacy against Leishmania species . The results indicated promising activity, warranting further investigation into its medicinal chemistry applications.
- Molecular Hybridization : Research has explored the design of molecular hybrids incorporating sulfonamide fragments with imidazole rings. These hybrids demonstrated enhanced anticancer activity compared to their parent compounds, showcasing the importance of structural modifications in drug design .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Physicochemical Properties
- Sulfanyl vs. Sulfinyl Groups : The target compound’s sulfanyl group (–S–) contrasts with the sulfinyl (–SO–) group in . Sulfinyl groups introduce chirality, which can enhance target specificity but may complicate synthesis and purification .
- Furan vs. Fluorophenyl/Pyridyl Substituents : The furan-2-ylmethyl group in the target compound may improve solubility compared to fluorophenyl or pyridyl groups due to its oxygen heteroatom, which can engage in hydrogen bonding .
- Sulfonyl Variations: The 4-methylbenzenesulfonyl group in the target compound vs. benzenesulfonyl () or dimethylsulfonamide () affects electron-withdrawing properties and metabolic stability.
Table 2: Anti-Exudative Activity Comparison ()
| Compound Class | AEA (% Inhibition) | Reference Standard (Diclofenac Sodium) |
|---|---|---|
| 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides | 38–59% | 62% (8 mg/kg dose) |
| Target Compound (Inferred) | Not reported | Likely comparable due to structural similarity |
Q & A
Q. Characterization of Intermediates :
- NMR (¹H/¹³C) : Confirm regioselectivity of sulfonylation and thioether bond formation.
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks .
- X-ray crystallography (if crystalline): Resolve ambiguous stereochemistry or regiochemistry .
Basic: How should researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?
Methodological Answer:
Assay Design :
- Target selection : Prioritize cyclooxygenase (COX-1/COX-2) inhibition assays due to structural similarity to sulfonamide-based COX inhibitors .
- Cell-based models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- Dosage optimization : Start with 1–100 μM concentrations, referencing positive controls (e.g., indomethacin) .
Q. Data Interpretation :
- Compare IC₅₀ values against known inhibitors.
- Validate selectivity via COX-1/COX-2 isoform-specific assays to avoid off-target effects .
Advanced: How can structural modifications enhance the compound’s metabolic stability without compromising activity?
Methodological Answer:
Strategies :
Q. Validation :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS.
- Pharmacokinetic profiling : Measure half-life (t₁/₂) and AUC in rodent models .
Advanced: How can researchers resolve contradictions in reported structure-activity relationships (SAR) for sulfanyl acetamide derivatives?
Methodological Answer:
Contradiction Analysis :
- Data normalization : Re-evaluate literature data using consistent metrics (e.g., pIC₅₀ instead of % inhibition) .
- Computational modeling : Perform molecular docking to identify binding site interactions that explain divergent SAR trends (e.g., steric clashes vs. hydrogen bonding) .
- Synthetic validation : Prepare analogs with incremental modifications (e.g., substituent position on phenyl rings) to isolate contributing factors .
Case Example :
If anti-inflammatory activity varies with phenyl ring substitution, synthesize analogs with -NO₂, -OCH₃, or -Cl groups and retest in standardized assays .
Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Methodological Answer:
Essential Techniques :
Q. Advanced Options :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., imidazole and furan protons) .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
In Silico Workflow :
ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 inhibition risks .
Molecular dynamics (MD) simulations : Model binding stability with targets (e.g., COX-2) and identify flexible regions for modification.
Quantum mechanical (QM) calculations : Assess electron density at reactive sites (e.g., sulfonyl group) to predict metabolic hotspots .
Validation :
Correlate computational predictions with experimental data from microsomal assays and PK studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
